2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Description

Molecular Geometry and Bonding Analysis

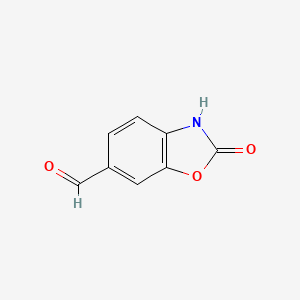

The molecular geometry of this compound exhibits a predominantly planar configuration characteristic of aromatic heterocyclic systems. The structural information reveals that the compound adopts a Simplified Molecular Input Line Entry System representation of C1=CC2=C(C=C1C=O)OC(=O)N2, indicating the precise connectivity between atoms within the molecular framework. The benzoxazole core maintains planarity with minimal deviation from the mean plane, consistent with observations in related benzoxazole derivatives where maximum deviations typically range from 0.008 to 0.013 Angstroms.

Computational studies utilizing time-dependent density functional theory have provided detailed insights into the bonding characteristics of benzoxazole derivatives. The carbon-nitrogen bond lengths within the oxazole ring demonstrate distinctive patterns, with carbon two nitrogen thirteen bonds exhibiting shorter distances in excited states compared to ground state configurations. Conversely, nitrogen thirteen carbon seven bonds show elongation upon electronic excitation, reflecting the redistribution of electron density between the highest occupied molecular orbital and lowest unoccupied molecular orbital states. The aldehyde functional group at the 6-position introduces additional complexity to the molecular geometry, with the formyl carbon forming a planar arrangement with the benzene ring system.

The molecular orbital analysis reveals significant charge transfer characteristics within the benzoxazole framework. The oxazole ring demonstrates a tendency to decrease its overall charge upon electronic excitation, effectively donating electron density to adjacent molecular fragments. This charge redistribution pattern influences the stability of various conformational states and contributes to the compound's reactivity profile. The presence of both electron-withdrawing carbonyl groups creates an electronic environment that stabilizes specific molecular conformations while influencing intermolecular interactions.

Crystallographic Studies and Conformational Dynamics

Crystallographic investigations of benzoxazole derivatives have revealed important structural features that provide insights into the solid-state properties of this compound. Single crystal X-ray diffraction studies of related compounds demonstrate that benzoxazole rings maintain near-perfect planarity in the crystalline state, with bond lengths and angles consistent with aromatic character. The crystal structures typically exhibit intermolecular hydrogen bonding patterns that stabilize the three-dimensional packing arrangements.

The conformational dynamics of benzoxazole derivatives have been extensively studied through computational molecular dynamics simulations. Ground-state and excited-state molecular dynamics calculations reveal complex rotational processes involving single-bond rotations around the benzoxazole framework. These studies demonstrate that benzoxazole moieties can give rise to multiple stable conformers that interconvert through rotation around specific bonds. The energy barriers for these conformational transitions depend significantly on the electronic environment and the presence of heteroatoms within the molecular structure.

Table 1: Predicted Collision Cross Section Data for this compound

| Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Angstrom²) |

|---|---|---|

| [M+H]+ | 164.03423 | 125.8 |

| [M+Na]+ | 186.01617 | 138.1 |

| [M-H]- | 162.01967 | 129.7 |

| [M+NH₄]+ | 181.06077 | 146.5 |

| [M+K]+ | 201.99011 | 135.9 |

| [M+H-H₂O]+ | 146.02421 | 120.5 |

| [M+HCOO]- | 208.02515 | 150.2 |

| [M+CH₃COO]- | 222.04080 | 172.3 |

The collision cross section data provides valuable information about the three-dimensional shape and size of the molecule in the gas phase. The variations in collision cross sections for different adduct ions reflect changes in molecular conformation upon ionization and complexation with different species. The relatively compact collision cross sections suggest a folded or constrained molecular geometry that minimizes the overall molecular volume.

Computational chemistry calculations have revealed additional conformational parameters for benzoxazole derivatives. The topological polar surface area for this compound is calculated to be 63.07 square Angstroms, indicating significant polarity within the molecular structure. The logarithm of the partition coefficient is estimated at 0.9336, suggesting moderate lipophilicity that balances hydrophobic and hydrophilic character. The molecule contains three hydrogen bond acceptor sites and one hydrogen bond donor site, contributing to its potential for intermolecular interactions in both solid and solution phases.

Comparative Analysis with Related Benzoxazole Derivatives

A systematic comparison with structurally related benzoxazole derivatives reveals important trends in molecular properties and structural characteristics. The methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate, with molecular formula carbon nine hydrogen seven nitrogen one oxygen four, represents the ester analog of the target compound. This derivative maintains the same benzoxazole core structure but incorporates a methyl ester group instead of the aldehyde functionality. The additional methyl group and ester linkage result in a molecular weight of 193.16 grams per mole, representing a 30-gram increase compared to the aldehyde derivative.

The positional isomers within the benzoxazole series demonstrate significant structural diversity. The 2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid, identified by Chemical Abstracts Service number 65422-72-2, features the carboxylic acid group at the 5-position rather than the 6-position. This positional change influences both the electronic distribution and the potential for intermolecular hydrogen bonding. Similarly, the 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid variant places the carboxylic acid functionality at the 7-position, creating distinct steric and electronic environments.

Table 2: Comparative Molecular Properties of Benzoxazole Derivatives

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Functional Group Position |

|---|---|---|---|---|

| This compound | C₈H₅NO₃ | 163.13 | 54903-15-0 | 6-Aldehyde |

| Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate | C₉H₇NO₄ | 193.16 | 72752-80-8 | 6-Methyl ester |

| 2-Oxo-2,3-dihydro-1,3-benzoxazole-5-carboxylic acid | C₈H₅NO₄ | 179.13 | 65422-72-2 | 5-Carboxylic acid |

| 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid | C₈H₅NO₄ | 179.13 | 141940-33-2 | 7-Carboxylic acid |

| Benzo[d]oxazole-6-carbaldehyde | C₈H₅NO₂ | 147.13 | 865449-97-4 | 6-Aldehyde |

The comparison with benzo[d]oxazole-6-carbaldehyde reveals the impact of the 2-oxo substitution on molecular properties. The absence of the carbonyl group at the 2-position results in a molecular weight reduction of 16 grams per mole and altered electronic characteristics. The 2-oxo group significantly influences the electron distribution within the heterocyclic ring system and affects the overall polarity and hydrogen bonding capacity of the molecule.

Heterocyclic analogs such as 2-oxo-2,3-dihydro-1,3-benzothiazole-6-carbaldehyde demonstrate the effect of heteroatom substitution on molecular structure. The replacement of oxygen with sulfur in the heterocyclic ring increases the molecular weight to 179.19 grams per mole and alters the electronic properties through the larger atomic radius and different electronegativity of sulfur compared to oxygen. These structural modifications influence the conformational preferences and intermolecular interactions of the resulting compounds.

The benzimidazole analog, 2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carbaldehyde, provides insight into the role of heteroatom identity in determining molecular properties. With molecular formula carbon eight hydrogen six nitrogen two oxygen two and molecular weight 162.15 grams per mole, this compound incorporates nitrogen atoms in place of the oxygen atom found in the benzoxazole system. The nitrogen substitution creates additional opportunities for hydrogen bonding and alters the electronic distribution within the aromatic system.

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHZVCEOBDHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203405 | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-15-0 | |

| Record name | 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of 3-Methyl-2-benzoxazolinone with Hexamethylenetetramine (Modified Duff Reaction)

One well-documented method for preparing the closely related compound 3-Methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (a methyl-substituted analog) involves:

- Reacting 3-methyl-2-benzoxazolinone with hexamethylenetetramine in the presence of trifluoroacetic acid at approximately 80°C.

- Followed by hydrolysis with water and cooling to precipitate the aldehyde product.

This method yields the aldehyde with high purity and approximately 90% yield, demonstrating efficient formylation at the 6-position of the benzoxazole ring.

| Step | Reagents/Conditions | Purpose | Outcome/Yield |

|---|---|---|---|

| 1 | 3-Methyl-2-benzoxazolinone + hexamethylenetetramine + trifluoroacetic acid, 80°C | Cyclization and formylation | Intermediate formation |

| 2 | Addition of water, cooling with ice | Hydrolysis and product isolation | 90% yield of aldehyde |

Note: Although this example is for the methyl-substituted derivative, the methodology is adaptable for the parent compound by using the corresponding benzoxazolinone without methyl substitution.

Cyclization of 2-Aminophenol Derivatives with Formylating Agents

Another common synthetic route involves:

- Starting from 2-aminophenol or its derivatives.

- Reacting with formylating agents such as formaldehyde , hexamethylenetetramine , or formic acid derivatives under acidic conditions.

- The reaction proceeds via condensation and cyclization to form the benzoxazole ring with an aldehyde substituent at the 6-position.

This method is widely used due to the availability of starting materials and the straightforward reaction conditions.

Oxidative Cyclization of o-Hydroxybenzamides

An alternative approach includes:

- Using o-hydroxybenzamides as precursors.

- Subjecting them to oxidative cyclization using oxidants like iodine , DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) , or metal catalysts .

- This process forms the benzoxazole ring and can be combined with selective formylation steps to introduce the aldehyde group.

This method is useful for synthesizing benzoxazole derivatives with various substituents and allows for fine-tuning of reaction conditions to optimize yield and purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Trifluoroacetic acid, acetic acid, or organic solvents like ethanol | Acidic medium promotes cyclization |

| Temperature | 60–100°C | Controlled heating to avoid side reactions |

| Catalyst | Acid catalysts (e.g., trifluoroacetic acid) | Enhances cyclization and formylation |

| Reaction Time | Several hours (2–6 h) | Monitored by TLC or HPLC |

| Work-up | Hydrolysis with water, cooling, filtration | Isolates aldehyde product |

Purification Techniques

- Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) is commonly used to purify the aldehyde.

- Chromatographic methods (e.g., silica gel column chromatography) may be employed for higher purity or when side products are present.

- The final product is typically characterized by melting point, NMR, IR, and mass spectrometry to confirm structure and purity.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyclization with hexamethylenetetramine | 3-Methyl-2-benzoxazolinone | Trifluoroacetic acid, 80°C, hydrolysis | ~90 | High yield, straightforward | Requires methyl-substituted precursor |

| Cyclization of 2-aminophenol derivatives | 2-Aminophenol + formylating agent | Acidic medium, moderate heating | Moderate | Readily available precursors | May require optimization for regioselectivity |

| Oxidative cyclization of o-hydroxybenzamides | o-Hydroxybenzamide derivatives | Oxidants (iodine, DDQ), acidic conditions | Variable | Versatile, allows substituent variation | Requires careful control of oxidation |

Research Findings and Notes

- The hexamethylenetetramine-mediated formylation is a reliable and widely cited method for introducing the aldehyde group at the 6-position of benzoxazole derivatives.

- The acidic cyclization conditions are critical to ensure ring closure without decomposition or side reactions.

- The aldehyde functionality in this compound is reactive and can be further modified, making the compound a valuable intermediate in organic synthesis and medicinal chemistry.

- Variations in substituents on the benzoxazole ring can influence the reaction conditions and yields, necessitating tailored optimization for each derivative.

Chemical Reactions Analysis

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: It can undergo electrophilic substitution reactions, particularly at the benzene ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It serves as a precursor for various biologically active molecules.

Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial cell wall synthesis or disrupt cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde and related compounds:

Key Observations:

Positional Isomerism: The substitution pattern (5- vs. 6-position) significantly impacts reactivity and intermolecular interactions.

Functional Group Diversity: The carbaldehyde group in the target compound offers a reactive site for condensation or nucleophilic addition reactions, making it versatile in synthetic pathways.

Biological Relevance : The incorporation of the target compound into a piperazine-containing metabolite highlights its role in drug discovery, particularly in modulating pharmacokinetic properties .

Research Findings and Methodological Insights

Crystallographic Analysis:

- SHELX software (e.g., SHELXL, SHELXS) is widely used for refining small-molecule crystal structures . The target compound’s hydrogen-bonding patterns could be analyzed using graph set theory, as described by Bernstein et al., to predict aggregation behavior .

- ORTEP-3 and SIR97 enable visualization and refinement of molecular geometries, critical for comparing bond lengths and angles between the target compound and its analogs .

Hydrogen-Bonding Patterns:

- The carbaldehyde group at the 6-position may participate in C=O⋯H–N or C=O⋯H–O interactions, contrasting with the carboxylate group’s O–H⋯O interactions in the 5-position isomer. Such differences could affect solubility and melting points .

Biological Activity

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, a member of the benzoxazole family, has garnered attention for its diverse biological activities. This compound features a unique heterocyclic structure that facilitates various interactions within biological systems, making it a candidate for pharmaceutical applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structure includes a benzoxazole ring with an aldehyde functional group, which is crucial for its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

1. Antimicrobial Activity

Studies have shown that this compound possesses potent antimicrobial properties against various bacterial strains. For example:

- Gram-positive bacteria : Effective against Staphylococcus aureus and Streptococcus pyogenes.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.

- Fungi : Moderate antifungal activity against Candida albicans and Aspergillus clavatus .

2. Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) . The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell survival.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity. Additionally, the benzoxazole ring may engage in hydrophobic interactions with protein structures .

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, this compound was tested against a panel of pathogens. The results indicated that it exhibited lower minimum inhibitory concentrations (MICs) compared to standard antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro tests on MCF-7 cells revealed that treatment with this compound resulted in significant cell death at concentrations as low as 10 µM. Flow cytometry analysis confirmed that the mechanism involved apoptosis induction .

Data Table: Biological Activity Overview

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, and what key reaction mechanisms are involved?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted benzoxazole precursors with aldehydes or ketones under acidic or basic conditions. Key mechanisms include nucleophilic addition at the aldehyde group, followed by intramolecular cyclization to form the benzoxazole ring. For example, the aldehyde group can participate in Knoevenagel or Aldol condensations, while the keto group enables α-functionalization or cyclization reactions . Specific pathways, such as the synthesis of imidazoles or lactones, are detailed in Chemistry of 2-Oxoaldehydes and 2-Oxoacids (2021), which outlines 13 distinct reaction types involving both aldehyde and keto functionalities .

Q. What spectroscopic and crystallographic methods are recommended for characterizing the structure of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for structural confirmation, as demonstrated in Acta Crystallographica Section E (2011), which resolved the compound’s bond angles and dihedral angles using single-crystal diffraction . Complementary techniques include:

- NMR : and NMR to identify aldehyde proton (~9.8 ppm) and benzoxazole ring carbons.

- IR : Peaks at ~1700 cm (C=O stretching) and ~2800 cm (aldehyde C–H).

- MS : High-resolution mass spectrometry to confirm molecular ion peaks and fragmentation patterns .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Safety protocols include:

- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Management : Segregate waste for professional disposal, as improper handling may release toxic aldehydes .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Methodological Answer : Optimization strategies include:

- Catalyst Screening : Lewis acids (e.g., BF) or organocatalysts to enhance cyclization efficiency .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Temperature Control : Lower temperatures (~0°C) reduce side reactions during aldehyde activation.

- In Situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How should conflicting data from spectroscopic analysis versus computational modeling be resolved when determining the compound’s electronic properties?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomeric equilibria. To resolve:

- Experimental Validation : Compare computed IR/NMR spectra (DFT at B3LYP/6-311++G** level) with experimental data, adjusting for solvent polarity in simulations.

- X-ray Refinement : Use crystallographic data to validate bond lengths and charge distribution .

- Dynamic NMR : Probe tautomerization kinetics at variable temperatures to identify dominant conformers .

Q. What strategies can be employed to study the compound’s reactivity under varying pH conditions, and how does this affect its application in heterocyclic chemistry?

- Methodological Answer :

- pH-Dependent Studies : Conduct reactions in buffered solutions (pH 2–12) to assess aldehyde/keto group reactivity. Under acidic conditions, the aldehyde is protonated, favoring nucleophilic additions (e.g., hydrazone formation). In basic media, enolate formation at the keto group enables α-alkylation .

- Applications : At neutral pH, the compound serves as a precursor for benzoxazole-fused heterocycles (e.g., pyrazoles, imidazoles) via cycloaddition or tandem oxidation-condensation .

Data Contradiction Analysis

Q. How can researchers address inconsistencies in reported melting points or solubility profiles of this compound?

- Methodological Answer : Variability often stems from polymorphic forms or impurities. To mitigate:

- Recrystallization : Purify using mixed solvents (e.g., ethanol/water) and characterize via DSC to identify polymorphs.

- HPLC Purity Check : Ensure >98% purity before measuring physical properties.

- Cross-Validation : Compare data with structurally analogous compounds, such as 2-(2-hydroxyphenyl)-1,3-benzothiazole derivatives, to identify trends .

Experimental Design

Q. What methodologies are recommended for studying the compound’s photochemical stability and degradation pathways?

- Methodological Answer :

- Accelerated Light Testing : Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via LC-MS.

- Radical Trapping : Add antioxidants (e.g., BHT) to identify radical-mediated pathways.

- Quantum Yield Calculation : Use actinometry to quantify photoreaction efficiency .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.